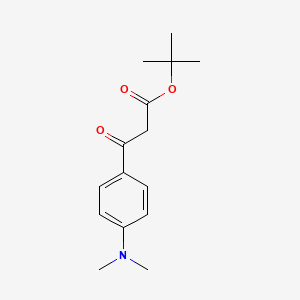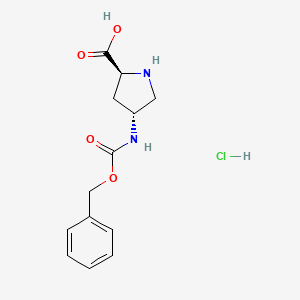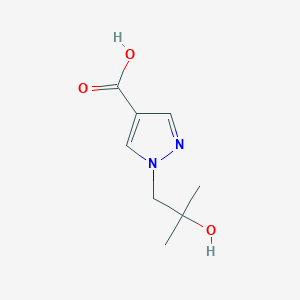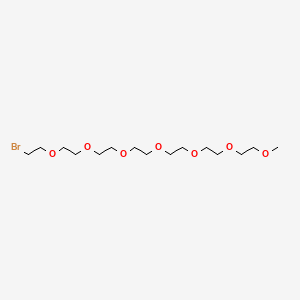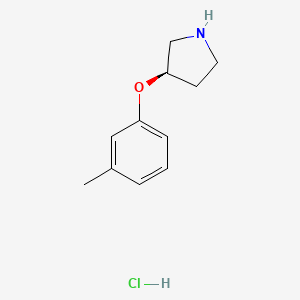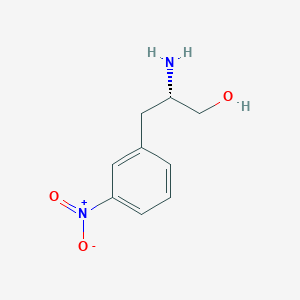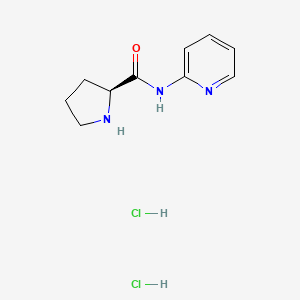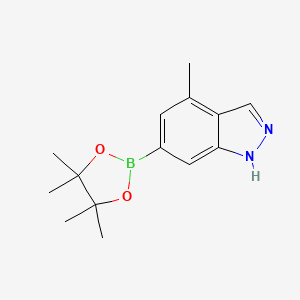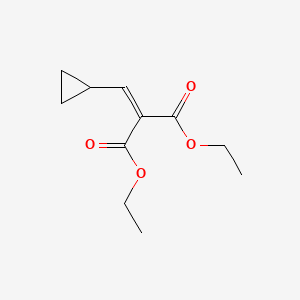
Diethyl 2-(cyclopropylmethylene)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(cyclopropylmethylene)malonate is an organic compound with the molecular formula C11H16O4. It is a colorless oil that is used in various chemical reactions and research applications. The compound is known for its unique structure, which includes a cyclopropylmethylene group attached to a malonate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(cyclopropylmethylene)malonate can be synthesized through the alkylation of diethyl malonate with cyclopropylmethylene bromide in the presence of a strong base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of diethyl malonate, a precursor to this compound, involves the reaction of ethyl chloroacetate with sodium cyanide, followed by hydrolysis and esterification. This method is efficient and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(cyclopropylmethylene)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base for alkylation reactions.
Hydrochloric Acid: Used for hydrolysis of ester groups.
Heat: Applied for decarboxylation reactions.
Major Products
Alpha-Substituted Malonates: Formed through alkylation.
Carboxylic Acids: Formed through hydrolysis and decarboxylation.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(cyclopropylmethylene)malonate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Material Science: In the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl 2-(cyclopropylmethylene)malonate involves the formation of enolate ions, which can undergo nucleophilic substitution reactions with electrophiles. The compound’s unique structure allows for selective reactions at the alpha position, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: A precursor to diethyl 2-(cyclopropylmethylene)malonate, used in similar reactions.
Ethyl Acetoacetate: Another malonate ester with similar reactivity but different applications.
Uniqueness
This compound is unique due to its cyclopropylmethylene group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and materials .
Eigenschaften
IUPAC Name |
diethyl 2-(cyclopropylmethylidene)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-14-10(12)9(7-8-5-6-8)11(13)15-4-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXMTKNMFLZJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1CC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
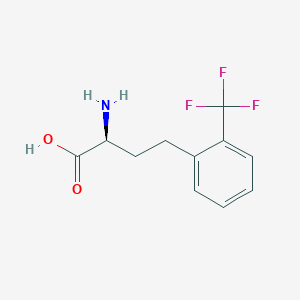
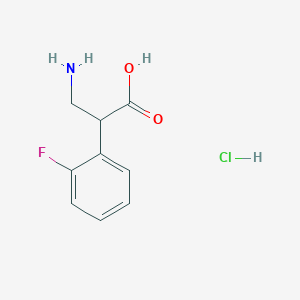
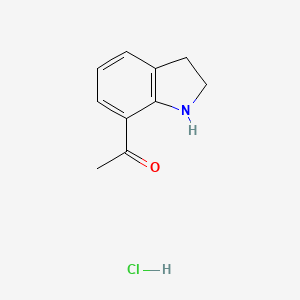
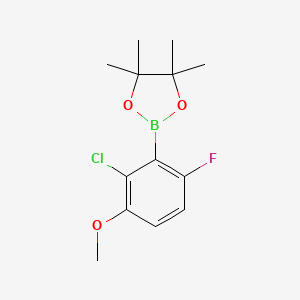
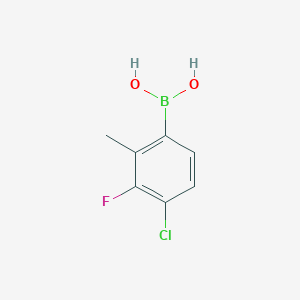
![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine hydrochloride](/img/structure/B8098962.png)
